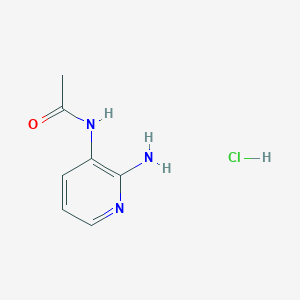

N-(2-aminopyridin-3-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-(2-aminopyridin-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c1-5(11)10-6-3-2-4-9-7(6)8;/h2-4H,1H3,(H2,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCXAFWXTKFEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-21-7 | |

| Record name | Acetamide, N-(2-amino-3-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-aminopyridin-3-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetamide Formation via Acylation

The primary amine group on the 2-aminopyridin-3-yl moiety is nucleophilic and reacts readily with acylating agents such as acetyl chloride or acetic anhydride under controlled conditions. A typical laboratory-scale procedure involves:

- Reacting 2-aminopyridin-3-amine or its derivatives with acetyl chloride in an aprotic solvent like dioxane or dichloromethane.

- Maintaining low temperatures (0°C) initially to control reaction rate and minimize side reactions.

- Stirring the reaction mixture at ambient temperature for extended periods (e.g., overnight) to ensure complete conversion.

- Quenching the reaction with saturated sodium bicarbonate solution to neutralize excess acyl chloride.

- Extracting the product into an organic phase (e.g., ethyl acetate), drying over anhydrous sodium sulfate, and purifying by chromatography or recrystallization.

This method yields N-(2-aminopyridin-3-yl)acetamide as a free base with high purity and moderate to good yields (typically 60–75%) depending on reaction scale and conditions.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt form, the free base N-(2-aminopyridin-3-yl)acetamide is treated with hydrochloric acid, often as a solution in dioxane or methanol, at room temperature. The procedure includes:

- Dissolving the acetamide in methanol or dioxane.

- Adding an equimolar or slight excess of HCl solution.

- Stirring at 20–25°C for 12 hours to ensure complete salt formation.

- Concentrating the mixture under reduced pressure to yield a residue.

- Precipitating the hydrochloride salt by addition of a non-solvent or by adjusting pH.

- Isolating the solid by filtration and drying under vacuum.

This salt formation step improves compound stability, solubility, and handling properties, which is critical for pharmaceutical applications.

Recent literature reports more sophisticated synthetic routes involving catalytic and metal-free conditions for related pyridinyl amides, which can be adapted for N-(2-aminopyridin-3-yl)acetamide hydrochloride synthesis.

Metal-Free Iodine-Promoted Acylation

A notable method involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene to promote C–C bond cleavage and amide formation from α-bromoketones and 2-aminopyridines under mild conditions. This metal-free approach yields N-(pyridin-2-yl)amides efficiently with up to 83% yield and avoids the use of expensive or toxic metal catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopyridin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(2-pyridyl)acetamide.

Reduction: Formation of N-(2-aminopyridin-3-yl)ethanol.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Synthetic Route Overview

| Reagent | Reaction Type | Conditions |

|---|---|---|

| 2-Aminopyridine | Acylation | Acetic anhydride, base (pyridine) |

| Intermediate | Salt formation | Hydrochloric acid |

Pharmaceutical Applications

N-(2-aminopyridin-3-yl)acetamide hydrochloride has shown potential as a precursor in drug development, particularly for neuroprotective agents. Its derivatives are being investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and organophosphate poisoning.

Case Study: AChE Inhibition

- Objective: Assess the inhibitory effect on AChE.

- Method: In vitro assays using rat brain homogenates.

- Results: Derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibition.

Biological Research

The compound's biological activities extend to its potential anticancer properties. Studies have indicated that this compound may induce cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in oncology .

Case Study: Cytotoxicity Against Cancer Cell Lines

- Objective: Evaluate cytotoxic effects on human cancer cells.

- Method: MTT assay to determine cell viability.

- Results: Significant reduction in viability observed at concentrations above 10 µM.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions .

Reactions Overview

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-(2-pyridyl)acetamide |

| Reduction | Sodium borohydride | N-(2-aminopyridin-3-yl)ethanol |

| Substitution | Alkyl halides, base | Various substituted acetamides |

Mechanism of Action

The mechanism of action of N-(2-aminopyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

N-(2-aminopyridin-3-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of CHNO·HCl and a molecular weight of 189.64 g/mol. The compound features a pyridine ring substituted with an amino group and an acetamide functional group, enhancing its solubility and biological activity.

SMILES Notation : CC(=O)NC1=C(N=CC=C1)N

1. Enzyme Inhibition

One of the most notable biological activities of N-(2-aminopyridin-3-yl)acetamide is its role as an acetylcholinesterase inhibitor . This property is crucial for developing antidotes against organophosphate poisoning and neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives of this compound can effectively reactivate acetylcholinesterase inhibited by organophosphates, suggesting potential therapeutic applications in neuroprotection .

2. Anticancer Activity

Research indicates that N-(2-aminopyridin-3-yl)acetamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated moderate to significant inhibitory activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC values indicating potential effectiveness in oncology . The structural modifications in related compounds have been linked to variations in their anticancer properties, emphasizing the importance of the pyridine ring's substitution pattern .

3. Antimicrobial Properties

N-(2-aminopyridin-3-yl)acetamide also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest moderate effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

The biological activity of N-(2-aminopyridin-3-yl)acetamide is largely attributed to its ability to interact with specific biological targets:

- Acetylcholinesterase Reactivation : The compound's structure allows it to bind effectively to the active site of acetylcholinesterase, facilitating the reactivation process after inhibition by organophosphates .

- Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cell lines may be mediated through apoptosis induction or disruption of cell cycle progression, although further studies are needed to elucidate these pathways fully .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

- Acetic Anhydride Reaction :

This method allows for the production of the compound with varying degrees of purity depending on reaction conditions.

Table 1: Biological Activity Summary

Q & A

Q. What synthetic routes are effective for preparing N-(2-aminopyridin-3-yl)acetamide hydrochloride, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution on a halogenated pyridine precursor. For example, reacting 3-chloro-2-aminopyridine with acetamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Post-reaction purification via recrystallization (ethanol/water) yields the hydrochloride salt . Optimization may require adjusting stoichiometry, solvent polarity, or catalysts like Pd-based complexes for regioselective amidation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR, particularly observing acetamide proton shifts (δ ~2.0 ppm for CH₃ and δ ~8.5–9.0 ppm for pyridine NH₂) .

- HPLC-MS : Assess purity (>98%) using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA .

- Electrochemical Methods : Gold electrode arrays can monitor redox behavior, useful for detecting impurities or degradation products .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the hydrochloride salt is hygroscopic. Store at –20°C in desiccated, amber vials under nitrogen to prevent hydrolysis. Accelerated degradation tests (40°C/75% RH for 14 days) show <5% decomposition when properly sealed .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?

Contradictions often arise from solvent impurities or inconsistent heating. Design a Design of Experiments (DoE) approach to test variables:

- Catalyst Loading : Pd(OAc)₂ (0.5–2.0 mol%) impacts yield (60–85%) .

- Temperature Gradients : Microwave-assisted synthesis (100–150°C, 30 min) improves reproducibility compared to conventional heating .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., diacetylated amines) and adjust protecting groups .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, revealing:

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

SAR studies on analogous acetamides (e.g., phenoxy derivatives) show:

- Anti-Cancer Activity : Substitutions at the pyridine 2-position enhance cytotoxicity (IC₅₀ = 1.2–3.8 μM in HCT-116 cells) via topoisomerase inhibition .

- Bioavailability : Methylation of the pyridine NH₂ group improves metabolic stability in hepatic microsomes (t½ > 120 min) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 80–100°C (conventional) | 70–85% | |

| Catalyst (Pd(OAc)₂) | 1.0 mol% | 80% | |

| Solvent | DMF | High polarity |

Q. Table 2: Analytical Data for Quality Control

| Technique | Critical Observations | Acceptance Criteria | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.2 (pyridine H), δ 2.1 (CH₃) | Match reference | |

| HPLC (C18) | Retention time = 6.2 ± 0.2 min | Purity ≥98% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.